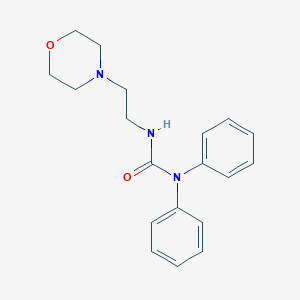

3-(2-Morpholinoethyl)-1,1-diphenylurea

Description

Properties

IUPAC Name |

3-(2-morpholin-4-ylethyl)-1,1-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUOVVVAKHWCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of Novel Diphenylurea Compounds as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms by which novel diphenylurea compounds exert their therapeutic effects, primarily through the inhibition of key protein kinases. Moving beyond the foundational understanding of early-generation compounds like sorafenib, this guide focuses on the nuanced interactions and downstream cellular consequences of a new wave of these potent molecules. We will dissect the core principles of their action, explore the sophisticated experimental methodologies used to characterize them, and culminate with a detailed case study of a promising novel diphenylurea derivative, Compound 12b, a potent VEGFR-2 inhibitor.

The Diphenylurea Scaffold: A Privileged Structure in Kinase Inhibition

The diphenylurea moiety has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique arrangement of two phenyl rings linked by a urea group provides a rigid yet adaptable framework for engaging with the ATP-binding pocket of various kinases. This core structure facilitates critical hydrogen bonding interactions with the kinase hinge region, a conserved motif essential for ATP binding. The phenyl rings offer versatile points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, the success of multi-kinase inhibitors like sorafenib, which targets both the RAF/MEK/ERK and VEGFR signaling pathways, has spurred the development of a new generation of diphenylurea derivatives.[1][2] These novel compounds often exhibit improved selectivity profiles, targeting specific kinases or kinase families with greater precision, thereby potentially reducing off-target effects and associated toxicities.

Key Signaling Pathways Targeted by Novel Diphenylurea Compounds

Diphenylurea derivatives primarily exert their anticancer effects by intercepting signals transmitted through critical pathways that drive tumor growth, proliferation, and survival. Two of the most prominent targets are the RAF/MEK/ERK (MAPK) and the VEGFR signaling cascades.

The RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF.

Novel diphenylurea compounds are often designed to bind to the ATP-binding pocket of RAF kinases (ARAF, BRAF, and CRAF), preventing the phosphorylation and subsequent activation of MEK. This blockade effectively halts the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), particularly VEGFR-2, are key regulators of angiogenesis.[3]

By binding to the intracellular tyrosine kinase domain of VEGFR-2, novel diphenylurea compounds inhibit its autophosphorylation, thereby blocking the initiation of downstream signaling pathways. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.

Case Study: Compound 12b, a Novel Diphenylurea-Based VEGFR-2 Inhibitor

To illustrate the practical application of the principles discussed, we present a case study on a novel diphenylurea derivative, compound 12b, which incorporates a salicylaldoxime moiety.[4] This compound was designed to mimic the planar structure of quinazoline-based inhibitors and to introduce novel interactions with the hinge region of VEGFR-2.

Design Rationale and Structure-Activity Relationship (SAR)

The design of compound 12b was based on the strategy of creating a pseudo-six-membered ring through an intramolecular hydrogen bond, which was intended to enhance binding to the VEGFR-2 hinge region. The salicylaldoxime group was a key innovation, introducing two hydrogen bonds with the hinge.[4] Structure-activity relationship studies of the series revealed that the presence and position of substituents on the terminal phenyl ring significantly influenced both enzymatic inhibitory activity and antiproliferative effects.

| Compound | R-group on Terminal Phenyl | VEGFR-2 IC50 (μM) | Antiproliferative Activity (IC50 in μM against MCF-7) |

| 12l | 4-Cl | 0.08 | 1.2 |

| 12p | 3-CF3 | 0.06 | 0.9 |

| 12y | 4-F | 0.12 | 2.5 |

| Sorafenib (Reference) | - | 0.09 | 3.9 |

Data adapted from the cited reference.[4]

Mechanism of Action of Compound 12b

Compound 12b exhibits its anticancer effects through potent and selective inhibition of VEGFR-2. Molecular docking studies suggest that the salicylaldoxime moiety forms two crucial hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket.[4] This robust interaction prevents the binding of ATP and subsequent autophosphorylation of the receptor, effectively shutting down the downstream signaling cascade. The inhibition of VEGFR-2 by compound 12b leads to a significant reduction in endothelial cell proliferation and migration, thereby exerting a potent anti-angiogenic effect.

Furthermore, the antiproliferative activity of compound 12b against cancer cell lines suggests that it may also have effects on other kinases, including those in the MAPK pathway, a common characteristic of diphenylurea derivatives.

Experimental Protocols for Characterizing Novel Diphenylurea Inhibitors

The elucidation of the mechanism of action of novel diphenylurea compounds relies on a suite of robust and validated experimental protocols. The following section outlines the key methodologies employed in their characterization.

Kinase Inhibition Assays

Objective: To determine the potency and selectivity of the compound against a panel of kinases.

Methodology: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based method)

-

Reagents and Materials: Recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compound, and a fluorescence-based detection reagent.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Target Engagement and Pathway Modulation

Objective: To confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.

Methodology: Western Blotting for Phosphorylated Kinases

-

Cell Culture and Treatment: a. Culture cancer cells (e.g., HUVECs for VEGFR-2, A375 for BRAF) to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified duration. c. For receptor tyrosine kinases like VEGFR-2, stimulate the cells with the corresponding ligand (e.g., VEGF) for a short period before lysis.

-

Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology: Xenograft Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Tumor Growth and Treatment: a. Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into control and treatment groups. c. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion and Future Directions

Novel diphenylurea compounds represent a significant advancement in the field of targeted cancer therapy. Their ability to be chemically tailored for enhanced potency and selectivity against key oncogenic kinases like RAF and VEGFR-2 underscores their therapeutic potential. The in-depth characterization of these compounds, through a combination of biochemical, cellular, and in vivo studies, is crucial for understanding their precise mechanisms of action and for guiding their clinical development.

The case of compound 12b highlights a successful rational design strategy, leading to a potent VEGFR-2 inhibitor with promising anticancer activity. Future research in this area will likely focus on the development of next-generation diphenylurea derivatives with even greater selectivity, dual-targeting capabilities against synergistic pathways, and improved pharmacokinetic profiles to overcome drug resistance and further enhance patient outcomes.

References

-

Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

- Lyons, J. F., Wilhelm, S., Hibner, B., & Bollag, G. (2001). Discovery of a novel Raf kinase inhibitor.

-

Ahmed, K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

-

Ghoneim, A. I., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 16(5), 738. [Link]

-

Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum anti-tumor activity and targets Raf/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. ResearchGate. [Link]

-

Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. [Link]

-

Sharma, T., et al. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(2), e202200847. [Link]

-

Makar, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10986. [Link]

-

Capan, E., et al. (2020). Synthesis, Biological Activity and Structure-Activity Relationship of Novel Diphenylurea Derivatives Containing Tetrahydroquinoline as Carbonic Anhydrase I and II Inhibitors. ResearchGate. [Link]

-

Zhang, H., et al. (2015). Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. European Journal of Medicinal Chemistry, 90, 8-18. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Screening of 3-(2-Morpholinoethyl)-1,1-diphenylurea: A Technical Guide

This guide provides a comprehensive framework for the in vitro evaluation of the novel compound 3-(2-Morpholinoethyl)-1,1-diphenylurea for its potential anticancer activity. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted screening process, grounded in established methodologies. The experimental design emphasizes not only the determination of cytotoxic efficacy but also the elucidation of the underlying mechanism of action, a critical aspect of modern anticancer drug discovery.

The diphenylurea scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer effects.[1][2][3] These compounds frequently exert their activity by modulating key cellular signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[1][3] The incorporation of a morpholino group can enhance the pharmacological properties of a molecule, including its solubility and potential for specific molecular interactions.[4] This guide, therefore, proposes a systematic approach to characterize the anticancer profile of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

Section 1: Preliminary Cytotoxicity Assessment

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect across a panel of relevant cancer cell lines. This provides a broad understanding of the compound's potency and spectrum of activity.

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines should be selected to represent various cancer types. This allows for the identification of potential tissue-specific activity. A suggested starting panel could include:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.

-

NCI-H460: A human lung carcinoma cell line.

-

SF-268: A human glioma cell line.

-

PC-3: A human prostate carcinoma cell line.

-

HL-60: A human promyelocytic leukemia cell line.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay [5][6]

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of 3-(2-Morpholinoethyl)-1,1-diphenylurea in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Data Presentation: Cytotoxicity Profile

| Cancer Cell Line | Tissue of Origin | IC50 of 3-(2-Morpholinoethyl)-1,1-diphenylurea (µM) | IC50 of Doxorubicin (Positive Control) (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| NCI-H460 | Lung Carcinoma | Experimental Data | Experimental Data |

| SF-268 | Glioma | Experimental Data | Experimental Data |

| PC-3 | Prostate Carcinoma | Experimental Data | Experimental Data |

| HL-60 | Promyelocytic Leukemia | Experimental Data | Experimental Data |

Section 2: Mechanistic Investigations

Following the identification of promising cytotoxic activity, the next crucial step is to investigate the mechanism by which 3-(2-Morpholinoethyl)-1,1-diphenylurea induces cancer cell death. This section outlines key assays to probe for the induction of apoptosis and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[7] The Annexin V/Propidium Iodide (PI) assay is a reliable method to differentiate between viable, apoptotic, and necrotic cells.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/PI Staining [9][10]

-

Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to the compound with 3-(2-Morpholinoethyl)-1,1-diphenylurea at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Detailed Protocol: Cell Cycle Analysis [11][12]

-

Cell Treatment: Treat cells with 3-(2-Morpholinoethyl)-1,1-diphenylurea at its IC50 concentration for a time course (e.g., 12, 24, and 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells to ensure complete staining of the DNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect on Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |

| Compound (IC50) - 12h | Experimental Data | Experimental Data | Experimental Data |

| Compound (IC50) - 24h | Experimental Data | Experimental Data | Experimental Data |

| Compound (IC50) - 48h | Experimental Data | Experimental Data | Experimental Data |

Section 3: Target Pathway Elucidation

Based on the established activity of diphenylurea derivatives, it is hypothesized that 3-(2-Morpholinoethyl)-1,1-diphenylurea may target key cancer-related signaling pathways. Western blotting is a powerful technique to investigate the modulation of specific proteins within these pathways.

Investigation of PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[1][3] Analysis of the phosphorylation status of key proteins in these pathways can reveal the compound's effect on their activity.

Signaling Pathways of Interest

Caption: Hypothesized targeting of the PI3K/Akt and MAPK/ERK signaling pathways.

Detailed Protocol: Western Blotting [13][14]

-

Protein Extraction: Treat cells with the compound at its IC50 for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This technical guide provides a robust and logical workflow for the initial in vitro screening of 3-(2-Morpholinoethyl)-1,1-diphenylurea for its anticancer properties. By systematically assessing its cytotoxicity, and then delving into its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can build a comprehensive profile of this novel compound. The data generated from these experiments will be crucial in determining its potential as a lead candidate for further preclinical and clinical development.

References

-

Wu, Y. C., Ren, X. Y., & Rao, G. W. (2019). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. Mini-Reviews in Organic Chemistry, 16(7), 617-630. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(1), 1-23. [Link]

-

Ceramella, J., et al. (2021). Diarylureas as Antitumor Agents. Pharmaceuticals, 14(1), 59. [Link]

-

Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]

-

Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 339-351. [Link]

-

Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. [Link]

-

Bentham Science Publishers. (2019). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Chen, S., et al. (2013). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Molecules, 18(12), 14695-14713. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Asif, M. (2014). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. [Link]

-

American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

-

National Institutes of Health. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. [Link]

-

ResearchGate. (n.d.). 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide Metho- p -toluenesulfonate. [Link]

-

PubMed. (1988). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. [Link]

-

University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

-

Boster Biological Technology. (2024). Step-by-Step Guide to Annexin V/PI Staining. [Link]

-

National Institutes of Health. (2013). Cell Viability Assays. [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

ResearchGate. (n.d.). Western-blot analysis of key effectors PI3K/AKT and MAPK/ERK signaling pathways. [Link]

-

ResearchGate. (n.d.). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

Oregon State University. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Hou, J., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204680. [Link]

-

Papis, M., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(17), 3539-3543. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

National Institutes of Health. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Lu, S., et al. (2022). Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

-

Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]

-

ResearchGate. (n.d.). ERK and PI3K/AKT pathway activation. Western blot analysis. [Link]evaluate_fig4_236888496)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diarylureas as Antitumor Agents [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bosterbio.com [bosterbio.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery of Novel 1,3-Diphenylurea Appended Derivatives as Targeted Therapeutic Agents

Preamble: The 1,3-Diphenylurea Scaffold as a Privileged Motif in Kinase Inhibition

The 1,3-diphenylurea (DPU) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a multitude of biological targets with high affinity. This is largely attributed to the urea moiety's capacity to act as a rigid hydrogen-bond donor (the two N-H groups) and acceptor (the carbonyl oxygen), facilitating robust interactions within the ATP-binding pockets of various protein kinases.[1] This structural feature is not merely theoretical; it is clinically validated in FDA-approved multi-kinase inhibitors such as Sorafenib and Regorafenib, which have transformed the treatment landscape for cancers like renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1] This guide provides a comprehensive, technically-grounded overview of the discovery process for a new generation of DPU derivatives, from rational design and synthesis to preclinical validation, offering field-proven insights for researchers in drug development.

Section 1: Rational Design and Synthesis of Novel Derivatives

The journey to a novel therapeutic begins with a clear hypothesis. The selection of a biological target and the design of molecules to modulate it are governed by a deep understanding of disease pathology and molecular interactions.

The Design Hypothesis: Targeting Key Oncogenic Pathways

A significant challenge in cancer therapy is the development of drug resistance. For instance, tumors treated with inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, can develop resistance by upregulating alternative signaling pathways, such as the one mediated by the mesenchymal-epithelial transition factor (c-MET).[2] This biological causality provides a compelling rationale for designing dual inhibitors that can simultaneously block both VEGFR-2 and c-MET.

The design of our novel DPU derivatives is predicated on this dual-inhibitor hypothesis. The core DPU structure serves as the anchor, binding within the kinase hinge region. Appended chemical moieties are then strategically chosen to occupy adjacent hydrophobic pockets and form additional interactions, thereby conferring potency and selectivity. The design rationale involves integrating four key pharmacophoric features common to both c-MET and VEGFR-2 inhibitors:

-

Hydrophobic Pocket 1: Occupied by a terminal phenyl ring.

-

H-Bonding Region: The central urea group provides critical hydrogen bond donor/acceptor sites.

-

Linker: A second phenyl ring connects the urea core to a distal hydrophobic region.

-

Hydrophobic Pocket 2 (The "Tail"): This region is explored by appending diverse aryl pyridine derivatives to optimize target engagement and physicochemical properties.[2]

Synthetic Strategy: A Modular Approach

The synthesis of these derivatives is designed to be modular, allowing for the facile introduction of diverse chemical groups. A representative synthetic pathway involves a multi-step process culminating in the formation of the urea linkage.

This protocol is adapted from methodologies demonstrated to be effective for this class of compounds.[2]

-

Step 1: Synthesis of the Aryl Pyridine Intermediate.

-

To a solution of an appropriate aryl aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 1-(4-acetylphenyl)-3-phenylurea (1.0 eq) and ammonium acetate (4.0 eq).

-

Continue to reflux for an additional 8-10 hours.

-

Causality: Piperidine acts as a base to catalyze the Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. The subsequent addition of the urea derivative and ammonium acetate facilitates a Hantzsch-like pyridine synthesis, forming the core heterocyclic system.

-

-

Step 2: Purification of the Final Product.

-

After cooling, the precipitated solid is collected by vacuum filtration.

-

The crude product is washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.

-

Recrystallization from a suitable solvent system (e.g., DMSO/ethanol) is performed to yield the pure 1,3-diphenylurea appended derivative.

-

-

Step 3: Structural Verification.

Workflow Visualization: Synthesis and Characterization

The following diagram outlines the general workflow from chemical precursors to a fully characterized lead compound.

Caption: General workflow for synthesis and quality control.

Section 2: A Hierarchical Approach to Biological Evaluation

With a library of pure compounds in hand, the next phase is to systematically evaluate their biological activity. A tiered screening cascade is employed to efficiently identify the most promising candidates.

Tier 1: In Vitro Target Engagement – Kinase Inhibition Assays

The first step is to confirm that the synthesized compounds interact with their intended molecular targets. This is accomplished using cell-free enzymatic assays.

This protocol describes a standard method for quantifying the inhibitory potential of compounds against purified kinases.[2]

-

Assay Preparation:

-

Recombinant human c-MET or VEGFR-2 kinase is diluted in kinase buffer to the desired concentration.

-

The test compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).

-

A substrate peptide and ATP are also prepared in kinase buffer.

-

-

Reaction Execution:

-

In a 96-well plate, add the kinase, the test compound dilution, and the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Causality: In this competitive assay, the compound and ATP vie for binding to the kinase's active site. Higher compound potency results in less ATP binding and, consequently, less substrate phosphorylation.

-

-

Signal Detection and Data Analysis:

-

Stop the reaction and add a detection reagent (e.g., a europium-labeled antibody that specifically recognizes the phosphorylated substrate).

-

Read the plate using a suitable plate reader (e.g., time-resolved fluorescence).

-

The resulting data are plotted as percent inhibition versus compound concentration. A non-linear regression analysis is used to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

The table below summarizes the in vitro inhibitory activity of representative DPU derivatives against the target kinases.

| Compound ID | Appended Moiety | c-MET IC₅₀ (nM)[2] | VEGFR-2 IC₅₀ (nM)[2] |

| 2d | 4-Chlorophenyl | 65 | 310 |

| 2f | 4-Bromophenyl | 24 | 35 |

| 2j | 3,4-Dichlorophenyl | 150 | 290 |

| 2k | 2,4-Dichlorophenyl | 170 | 320 |

| 2n | 1H-Indol-3-yl | 18 | 24 |

Lower IC₅₀ values indicate higher potency.

Tier 2: Cellular Activity and Mechanism of Action

A compound that is potent in a cell-free assay may not be effective in a cellular environment due to issues with cell permeability, stability, or off-target effects. Therefore, the next tier of evaluation involves cell-based assays.

This assay measures the ability of a compound to inhibit cancer cell proliferation.[4]

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded into 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

-

-

MTT Addition and Measurement:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for cytotoxicity.

-

| Compound ID | MCF-7 IC₅₀ (µM)[2] | PC-3 IC₅₀ (µM)[2] |

| 2d | 21.5 | 3.42 |

| 2f | 1.02 | 2.11 |

| 2j | 0.76 | 1.85 |

| 2k | 1.15 | 2.03 |

| 2n | 0.88 | 1.94 |

Lower IC₅₀ values indicate higher cytotoxicity.

To understand how the lead compounds kill cancer cells, further mechanistic studies are crucial.

-

Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. A successful compound should induce a significant increase in the apoptotic cell population. For example, compound 2n was found to induce total apoptosis in 33.19% of MCF-7 cells.[2]

-

Cell Cycle Analysis: This assay determines the phase of the cell cycle (G1, S, G2/M) in which cells are arrested. Compound 2n was shown to cause cell cycle arrest in the G₂/M phase, preventing mitosis.[2]

Decoding the Structure-Activity Relationship (SAR)

By comparing the chemical structures of the synthesized derivatives with their biological activities, we can deduce key structure-activity relationships (SAR). This knowledge is vital for rationally designing the next generation of more potent and selective compounds.

-

Impact of Halogen Substitution: The presence of electron-withdrawing groups like halogens on the appended phenyl ring generally enhances activity. For instance, the bromo-substituted compound 2f (c-MET IC₅₀ = 24 nM) is more potent than the chloro-substituted 2d (c-MET IC₅₀ = 65 nM).[2][6]

-

Importance of Heterocyclic Moieties: Replacing the substituted phenyl ring with a more complex heterocycle like an indole group (compound 2n ) led to the most potent dual inhibitor in the series (c-MET IC₅₀ = 18 nM; VEGFR-2 IC₅₀ = 24 nM).[2] This suggests the indole N-H group may form an additional critical hydrogen bond within the active site.

Caption: Hierarchical workflow for biological evaluation.

Section 3: Preclinical Validation in In Vivo Models

The ultimate test of a potential drug candidate is its performance in a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile before it can be considered for human trials.

The Xenograft Model: Assessing Efficacy in a Living System

A common preclinical model for cancer is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

This protocol is a standard approach for evaluating the in vivo anti-tumor activity of a lead compound.[2]

-

Tumor Inoculation:

-

Human cancer cells (e.g., MCF-7) are suspended in a suitable medium and injected subcutaneously into the flank of immunocompromised mice.

-

The mice are monitored until tumors reach a palpable, measurable volume (e.g., 50-100 mm³).

-

-

Animal Grouping and Treatment:

-

Mice are randomly assigned to different groups: a vehicle control group (receiving only the delivery vehicle) and one or more treatment groups (receiving the lead compound at different doses).

-

The lead compound (e.g., compound 2n ) is administered daily via a clinically relevant route, such as oral gavage.

-

-

Monitoring and Endpoint:

-

Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

-

Causality: Effective treatment should lead to a significant reduction in the rate of tumor growth compared to the vehicle control group. Body weight is monitored as a general indicator of toxicity.

-

The study is concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a maximum ethical size.

-

-

Data Analysis:

-

At the end of the study, tumors are excised and weighed.

-

The Tumor Inhibition Ratio (TIR) is calculated to quantify the efficacy of the treatment. For compound 2n , a TIR of 56.1% was achieved, demonstrating significant in vivo anti-cancer activity.[2]

-

Blood samples may also be collected to analyze hematological parameters and assess safety.[2]

-

Section 4: Broader Therapeutic Horizons and Future Perspectives

While the primary focus of this guide has been on anticancer applications, the versatile 1,3-diphenylurea scaffold has shown promise in other therapeutic areas. Recent studies have identified DPU derivatives as:

-

Potent α-glucosidase inhibitors for the management of diabetes, with some compounds showing significantly higher potency than the standard drug, acarbose.[5]

-

Broad-spectrum antiviral agents that function as endocytosis inhibitors, effectively blocking the entry of viruses like SARS-CoV-2 and influenza A.[7]

-

Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key target in cancer immunotherapy.[3][8]

These findings underscore the remarkable chemical tractability and biological relevance of the DPU scaffold. Future research will undoubtedly focus on optimizing these derivatives for various therapeutic indications, improving their drug-like properties, and further elucidating their mechanisms of action through advanced structural biology and in silico modeling. The journey from a rational design hypothesis to a validated preclinical candidate is complex, but as demonstrated here, it is a systematic and achievable process grounded in scientific integrity and logical progression.

References

-

Nafie, M. S., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 14(25), 17881-17901. [Link]

-

Riaz, M., et al. (2024). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. RSC Advances, 14(20), 14078-14093. [Link]

-

Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204554. [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of novel 1,3-diphenylurea quinoxaline derivatives as potent anticancer agents. Medicinal Chemistry Research, 29, 1634–1644. [Link]

-

Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11. [Link]

-

Gümüş, M., et al. (2019). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 421-434. [Link]

-

Das, P., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. Antiviral Research, 219, 105720. [Link]

-

Ghorbani-Vaghei, R., et al. (2019). Synthesis, Biological Activity and Structure‐Activity Relationship of Novel Diphenylurea Derivatives Containing Tetrahydroquinoline as Carbonic Anhydrase I and II Inhibitors. ChemistrySelect, 4(1), 229-234. [Link]

-

El-Gazzar, M. G., et al. (2022). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC medicinal chemistry, 13(7), 839-848. [Link]

-

Carlino, F., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea, a substituted urea derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on the robust and well-established nucleophilic acyl substitution reaction between diphenylcarbamoyl chloride and 4-(2-aminoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Substituted ureas represent a privileged scaffold in modern pharmacology, with numerous compounds exhibiting a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2] The diphenylurea moiety, in particular, is a core component of several approved kinase inhibitors.[3] The molecule 3-(2-Morpholinoethyl)-1,1-diphenylurea incorporates this key diphenylurea structure with a morpholinoethyl group, a common motif used to enhance aqueous solubility and pharmacokinetic properties of drug candidates.[4]

The synthesis described herein follows a classic and highly efficient pathway for forming unsymmetrical ureas: the reaction of a carbamoyl chloride with a primary amine.[5][6] This method was selected for its high yield, straightforward execution, and the commercial availability of the requisite starting materials. The primary amine of 4-(2-aminoethyl)morpholine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diphenylcarbamoyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable urea linkage. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen of 4-(2-aminoethyl)morpholine attacks the electrophilic carbonyl carbon of diphenylcarbamoyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group. Triethylamine acts as a non-nucleophilic base to quench the resulting HCl.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier Example |

| Diphenylcarbamoyl chloride | 83-01-2 | 231.68 | ≥98% | Sigma-Aldrich |

| 4-(2-Aminoethyl)morpholine | 2038-03-1 | 130.19 | ≥99% | Sigma-Aldrich[4] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5%, dried | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | MilliporeSigma |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | VWR |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ACS Reagent | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Alfa Aesar |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel (150 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer

-

Melting point apparatus

Detailed Experimental Protocol

Safety Precautions

-

General: This procedure must be performed in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

-

4-(2-Aminoethyl)morpholine: This compound is corrosive and toxic in contact with skin. It can cause severe skin burns and eye damage.[8][9] Avoid inhalation and direct contact.

-

Diphenylcarbamoyl chloride: This reagent is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

Reaction Setup and Execution

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)morpholine (1.30 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

-

Base Addition: Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv.) to the solution.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction.

-

Substrate Addition: In a separate, dry 50 mL beaker, dissolve diphenylcarbamoyl chloride (2.32 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.

-

Reaction Initiation: Slowly add the diphenylcarbamoyl chloride solution to the cooled amine solution dropwise over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using 10% Methanol in DCM as the mobile phase). The disappearance of the starting amine spot indicates reaction completion.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a 150 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic components.

-

50 mL of water.

-

50 mL of brine to facilitate phase separation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

-

Recrystallization: Purify the crude solid by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Final Product: Filter the purified crystals, wash with a small amount of cold hexanes, and dry under vacuum to obtain 3-(2-Morpholinoethyl)-1,1-diphenylurea as a white crystalline solid.

Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final product characterization.

Caption: Experimental workflow for the synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea.

Product Characterization

The identity and purity of the synthesized 3-(2-Morpholinoethyl)-1,1-diphenylurea should be confirmed using standard analytical techniques. Expected results are as follows:

-

Appearance: White crystalline solid.

-

Melting Point: To be determined experimentally. Diphenylurea has a high melting point (237 °C), and this derivative is expected to be a high-melting solid as well.[10]

-

FT-IR (KBr, cm⁻¹): Characteristic peaks expected for the N-H stretch (around 3300-3400 cm⁻¹), C=O (urea carbonyl) stretch (around 1640-1660 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C-N stretches.

-

¹H NMR (400 MHz, CDCl₃): Signals corresponding to the diphenyl protons (likely in the 7.0-7.5 ppm range), the morpholine protons, the ethyl bridge protons, and the N-H proton of the urea linkage.

-

¹³C NMR (100 MHz, CDCl₃): A peak for the urea carbonyl carbon (typically 155-165 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the morpholinoethyl group.

-

Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₉H₂₃N₃O₂ = 325.41).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Ensure reagents are pure and solvent is anhydrous. Extend reaction time and monitor by TLC. |

| Poor quality reagents | Use freshly opened or purified starting materials. | |

| Oily product that won't crystallize | Product is impure | Re-attempt the aqueous work-up to remove all triethylamine salts. Purify by column chromatography on silica gel if recrystallization fails. |

| Residual solvent | Ensure the product is thoroughly dried under high vacuum. | |

| Multiple spots on TLC after reaction | Side reactions or starting material | Ensure the reaction temperature was controlled during addition. If starting material remains, consider adding a slight excess (1.05 equiv.) of the carbamoyl chloride. |

References

- Google Patents. (1957). Process for the manufacture of diphenylurea. US2806062A.

-

Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6649. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13, 1380-1402. Retrieved from [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

PrepChem. Preparation of diphenylcarbamoyl chloride. Retrieved from [Link]

-

Saeed, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Journal of the Chemical Society of Pakistan, 41(2). Retrieved from [Link]

-

Amer, A. M., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Future Journal of Pharmaceutical Sciences, 9(10). Retrieved from [Link]

-

PrepChem. Synthesis of diphenylcarbamyl chloride. Retrieved from [Link]

-

PrepChem. Preparation of 1,3-diphenylurea. Retrieved from [Link]

-

Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Chemical and Pharmaceutical Sciences, 4(2). Retrieved from [Link]

-

PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Application Notes and Protocols for Evaluating the Anti-Angiogenic Effects of Diphenylurea Compounds

Introduction: Targeting Angiogenesis with Diphenylurea Compounds

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key strategy in cancer therapy. Diphenylurea compounds, a class of synthetic small molecules, have emerged as potent anti-angiogenic agents. A prime example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

The anti-angiogenic activity of diphenylurea derivatives stems from their ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in the angiogenic signaling cascade.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By blocking the ATP-binding site of these receptors, diphenylurea compounds inhibit their autophosphorylation and downstream signaling, primarily through the RAS-RAF-MEK-ERK pathway.[1] This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, the cellular hallmarks of angiogenesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-angiogenic potential of novel diphenylurea compounds. The following sections detail both in vitro and in vivo methodologies, offering step-by-step protocols and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Mechanistic Framework: The VEGF Signaling Pathway

Understanding the molecular targets of diphenylurea compounds is crucial for designing and interpreting anti-angiogenic assays. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis and a primary target of these inhibitors.[2][3]

// Connections VEGF -> VEGFR [label="Binding & Dimerization"]; VEGFR -> PLCg [label="Autophosphorylation"]; VEGFR -> PI3K; PLCg -> PKC; PKC -> RAF; PI3K -> AKT; AKT -> Survival; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; VEGFR -> Permeability;

// Inhibition Diphenylurea -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } caption: "VEGF Signaling Pathway and Diphenylurea Inhibition"

In Vitro Evaluation of Anti-Angiogenic Activity

In vitro assays are essential for the initial screening and characterization of diphenylurea compounds. They allow for the assessment of specific cellular processes involved in angiogenesis in a controlled environment.[4] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these assays due to their direct involvement in angiogenesis.[5]

Endothelial Cell Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the diphenylurea compound and a positive control (e.g., Sorafenib) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

| Parameter | Typical Range/Value |

| Cell Type | HUVECs, HMVECs |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration | 0.01 - 100 µM (Logarithmic dilutions) |

| Incubation Time | 48 - 72 hours |

| Positive Control | Sorafenib (IC₅₀ typically in the low µM range) |

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels. A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound is monitored over time.

Protocol:

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing the test diphenylurea compound at various concentrations. Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the initial scratch area.

// Nodes A [label="1. Seed HUVECs to Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Create Scratch with Pipette Tip", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Wash to Remove Debris", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Medium with Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Image at 0h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Incubate (e.g., 12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Image at Final Timepoint", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Analyze Wound Closure", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B -> C -> D -> E -> F -> G -> H; } caption: "Wound Healing Assay Workflow"

Endothelial Cell Tube Formation Assay

Principle: This is a hallmark assay for angiogenesis in vitro. It evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel®.[6][7] Anti-angiogenic compounds will inhibit this process.

Protocol:

-

Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of Matrigel®.[8] Incubate at 37°C for 30-60 minutes to allow for polymerization.[8]

-

Cell Preparation: Harvest HUVECs and resuspend them in a serum-reduced medium at a density of 1.5-3 x 10⁴ cells/well.[9]

-

Compound Treatment: Pre-incubate the cell suspension with the diphenylurea compound or vehicle control for 30 minutes.

-

Cell Seeding: Gently add the cell suspension to the Matrigel®-coated wells.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.[9]

-

Visualization and Quantification: Visualize the tube formation using a light microscope.[9] Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

| Parameter | Typical Range/Value |

| Matrix | Matrigel® Basement Membrane Matrix |

| Cell Density | 1.5 x 10⁴ - 3 x 10⁴ cells/well |

| Incubation Time | 4 - 18 hours |

| Quantification Metrics | Total tube length, number of junctions, number of loops |

| Positive Control | Sorafenib, Sunitinib |

In Vivo Validation of Anti-Angiogenic Efficacy

While in vitro assays are valuable for initial screening, in vivo models are crucial for validating the anti-angiogenic effects of diphenylurea compounds in a more complex biological system.[4][5]

Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM of a developing chick embryo is a naturally vascularized membrane that serves as an excellent model for studying angiogenesis.[10] It is a rapid, cost-effective, and highly reproducible in vivo assay.[11] Test compounds are applied directly to the CAM, and their effect on blood vessel formation is observed.[11]

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[11]

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Compound Application: On day 7, sterile filter paper discs or sponges saturated with the test compound solution (in a suitable solvent) are placed on the CAM. A vehicle control is also applied.

-

Incubation: Reseal the window and continue incubation for another 48-72 hours.

-

Analysis: On day 10, open the egg and examine the CAM. Capture images of the area around the disc. Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[11] A significant reduction in blood vessel formation indicates anti-angiogenic activity.[12]

Mouse Xenograft Tumor Model

Principle: This is the gold standard for evaluating the efficacy of anti-cancer drugs, including anti-angiogenic agents, in a living organism.[13] Human tumor cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth and tumor-associated angiogenesis is evaluated.[5][14]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells, known for high VEGF production) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the diphenylurea compound (e.g., via oral gavage) and a vehicle control daily for a specified period (e.g., 2-3 weeks).

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Immunohistochemistry (IHC): Analyze the tumor tissue for microvessel density (MVD) by staining for endothelial cell markers such as CD31 or von Willebrand factor (vWF). A reduction in MVD in the treated group compared to the control group indicates an anti-angiogenic effect.

-

Western Blot Analysis: Tumor lysates can be analyzed by Western blot to confirm the inhibition of target kinases (e.g., phospho-VEGFR2).[12]

| Parameter | Typical Model/Value |

| Animal Model | Immunodeficient mice (Nude, SCID) |

| Cell Line | A498 (renal), HepG2 (liver), A549 (lung) |

| Tumor Volume Monitoring | Caliper measurements every 2-3 days |

| Treatment Duration | 2 - 4 weeks |

| Endpoint Analysis | Tumor volume, Microvessel Density (CD31 staining) |

Conclusion

The evaluation of the anti-angiogenic effects of diphenylurea compounds requires a multi-faceted approach, combining both in vitro and in vivo assays. The methods outlined in these application notes provide a robust framework for screening, characterizing, and validating the anti-angiogenic potential of novel drug candidates. By systematically assessing the impact of these compounds on endothelial cell proliferation, migration, and tube formation, and confirming their efficacy in relevant in vivo models, researchers can confidently advance promising anti-angiogenic therapies in the drug development pipeline.

References

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - JoVE. (2014). Retrieved from [Link]

-

Thienopyrimidine-based agents bearing diphenylurea: Design, synthesis, and evaluation of antiproliferative and antiangiogenic activity. (2022). Archiv der Pharmazie, 356(1), e2200349. Retrieved from [Link]

-

Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2021). Molecules, 26(16), 4945. Retrieved from [Link]

-

Evaluation of Angiogenesis Assays. (2015). Medicina, 51(4), 197-204. Retrieved from [Link]

-

Endothelial Cell Tube Formation Assay. (n.d.). Corning. Retrieved from [Link]

-

Thienopyrimidine-based agents bearing diphenylurea: Design, synthesis, and evaluation of antiproliferative and antiangiogenic activity. (2022). Archiv der Pharmazie, 356(1), e2200349. Retrieved from [Link]

-

Endothelial Tube Formation Assay (In Vitro Angiogenesis). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Angiogenesis Assays in the Chick CAM. (2009). Methods in Molecular Biology, 467, 135-142. Retrieved from [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2012). Methods in Molecular Biology, 843, 1-13. Retrieved from [Link]

-

Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2015). International Journal of Molecular Sciences, 16(12), 28887-28913. Retrieved from [Link]

-

Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats. (2022). BMC Research Notes, 15(1), 226. Retrieved from [Link]

-

Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. (2017). Scientific Reports, 7(1), 10888. Retrieved from [Link]

-

In Vitro Angiogenesis Assay for Drug Testing. (n.d.). Reaction Biology. Retrieved from [Link]

-

Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. (2021). International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]

-

Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. (2023). Cells, 12(9), 1279. Retrieved from [Link]

-

VEGF Signaling Pathway. (n.d.). CUSABIO. Retrieved from [Link]

-

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. (2013). Cold Spring Harbor Protocols, 2013(9), pdb.prot075902. Retrieved from [Link]

-

VEGF Signaling Pathway. (n.d.). PharmGKB. Retrieved from [Link]

-

Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. (2012). Clinical Cancer Research, 18(20), 5653-5663. Retrieved from [Link]

-

Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. (2016). Oncotarget, 7(22), 32994-33006. Retrieved from [Link]

-

Replacement in angiogenesis research: Studying mechanisms of blood vessel development by animal-free in vitro, in vivo and in silico approaches. (2022). Frontiers in Cell and Developmental Biology, 10, 999557. Retrieved from [Link]

-

The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. (2014). Journal of Visualized Experiments, (91), e51970. Retrieved from [Link]

-

Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. (2016). PLoS One, 11(9), e0163278. Retrieved from [Link]

-

Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. (2021). The International Journal of Developmental Biology, 65(1-3), 103-111. Retrieved from [Link]

-

Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins. (2012). PLoS One, 7(9), e45398. Retrieved from [Link]

-

Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

The chick embryo chorioallantoic membrane (CAM) assay. (2017). Journal of Visualized Experiments, (121), 55321. Retrieved from [Link]

-

Angiogenesis inhibitors in cancer - mechanisms of action. (2006). Australian Prescriber, 29(1), 18-21. Retrieved from [Link]

-

In vivo models of angiogenesis. (2011). Journal of Angiogenesis Research, 3, 9. Retrieved from [Link]

-

Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2012). Methods in Molecular Biology, 843, 1-13. Retrieved from [Link]

-

Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. (2022). Molecules, 27(23), 8082. Retrieved from [Link]

-

Synthesis and biological evaluation as antiangiogenic agents of ureas derived from 3'-aminocombretastatin A-4. (2019). European Journal of Medicinal Chemistry, 162, 457-470. Retrieved from [Link]

-

Can You Really Model Angiogenesis In Vitro? (n.d.). Mimetas. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. ClinPGx [clinpgx.org]